molecular formula C2Cl3NO B1582738 Trichloromethyl isocyanate CAS No. 30121-98-3

Trichloromethyl isocyanate

Cat. No. B1582738
CAS RN: 30121-98-3
M. Wt: 160.38 g/mol
InChI Key: OXBFBRZWBIXFGO-UHFFFAOYSA-N
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Description

Trichloromethyl isocyanate is a chemical compound with the molecular formula C2Cl3NO . It is used as a reactant in the synthesis of various derivatives such as trisubstituted alkanoates, lactone derivatives, urea, and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics .


Synthesis Analysis

Trichloromethyl isocyanate is involved in the synthesis of various compounds. For instance, it has been used in the derivatization of carboxy end functional poly(methylmethacrylate) or amino end function polystyrene . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The Trichloromethyl isocyanate molecule contains a total of 6 bonds. There are 6 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 isocyanate (aliphatic) .


Chemical Reactions Analysis

Trichloromethyl isocyanate is involved in various chemical reactions. For instance, it has been used in the synthesis of trisubstituted alkanoates or lactone derivatives, urea and thiourea derivatives of 15-membered azalides for use as antimalarial chemotherapeutics . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Mechanism of Action

Target of Action

Trichloromethyl isocyanate, a chemical compound with the linear formula CCl3NCO, is primarily used in the synthesis of various chemical compounds . Its primary targets are organic molecules such as alcohols, phenols, and amines, which it interacts with to form new compounds .

Mode of Action

The mode of action of Trichloromethyl isocyanate involves the formation of new bonds with its targets. For instance, it can react with alcohols to form alkyl isocyanates . This reaction is highly selective, favoring primary alcohols over secondary and tertiary ones . The interaction of Trichloromethyl isocyanate with its targets results in the formation of new compounds with different properties.

Biochemical Pathways

Trichloromethyl isocyanate affects several biochemical pathways. It is involved in the synthesis of isocyanates, which are pivotal chemical intermediates used in the production of polyurethane . The synthesis of isocyanate involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, among other reagents . The carbamate then undergoes thermal decomposition to produce isocyanate .

Pharmacokinetics

It is known that trichloromethyl isocyanate is a liquid at room temperature

Result of Action

The result of Trichloromethyl isocyanate’s action is the formation of new compounds. For example, when it reacts with alcohols, it forms alkyl isocyanates . These new compounds can have a variety of uses, depending on their specific properties.

Safety and Hazards

Isocyanates, including Trichloromethyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation. Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

properties

IUPAC Name

trichloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl3NO/c3-2(4,5)6-1-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBFBRZWBIXFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(Cl)(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342254
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloromethyl isocyanate

CAS RN

30121-98-3
Record name Trichloromethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethyl isocyanate
Reactant of Route 2
Trichloromethyl isocyanate
Reactant of Route 3
Reactant of Route 3
Trichloromethyl isocyanate
Reactant of Route 4
Reactant of Route 4
Trichloromethyl isocyanate
Reactant of Route 5
Trichloromethyl isocyanate
Reactant of Route 6
Trichloromethyl isocyanate

Q & A

Q1: What are the specific interactions between Trichloromethyl isocyanate and cyclic phosphites?

A: Research indicates that Trichloromethyl isocyanate reacts with cyclic phosphites, leading to the formation of various products depending on the specific phosphite structure and reaction conditions []. This interaction involves the phosphorus atom of the cyclic phosphite attacking the electrophilic carbon atom of the isocyanate group in Trichloromethyl isocyanate. [, ]

Q2: How does the presence of chlorine atoms in Trichloromethyl isocyanate influence its reactivity?

A: The chlorine atoms in Trichloromethyl isocyanate play a crucial role in its reactivity by increasing the electrophilicity of the carbon atom in the isocyanate group. [] This heightened electrophilicity makes it more susceptible to nucleophilic attack, as observed in its reactions with cyclic phosphites. [] Additionally, the presence of chlorine atoms can lead to "chlorotropism," a phenomenon where chlorine atoms migrate within the molecule, influencing its reactivity and potentially leading to different reaction products. []

Q3: Are there any known applications of Trichloromethyl isocyanate in synthetic chemistry?

A: Although not explicitly mentioned in the provided research, the reactivity of Trichloromethyl isocyanate, particularly its reactions with cyclic phosphites, suggests its potential use as a building block in organic synthesis. [] Further investigation is needed to explore and confirm specific synthetic applications of this compound.

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